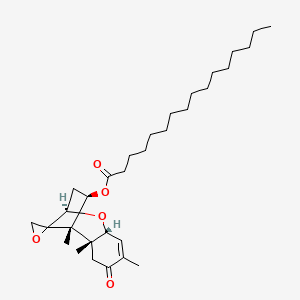
Trichothecolone palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichothecolone palmitate is a chemical compound with the molecular formula C31H50O5 . It is a derivative of trichothecolone, a trichothecene mycotoxin produced by various species of fungi such as Fusarium and Myrothecium . Trichothecenes are known for their potent biological activities, including inhibition of protein synthesis, phytotoxicity, and toxicity to animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichothecolone palmitate typically involves the esterification of trichothecolone with palmitic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trichothecolone palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the palmitate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: this compound alcohols.
Substitution: Various substituted trichothecolone derivatives.
Applications De Recherche Scientifique
Trichothecolone palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on protein synthesis and cellular processes.
Medicine: Explored for potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry
Mécanisme D'action
Trichothecolone palmitate exerts its effects primarily through the inhibition of protein synthesis. It targets the ribosomes in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to a halt in protein production, which can result in cell death . The compound also affects various molecular pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichothecolone: The parent compound of trichothecolone palmitate.
Trichothecin: Another trichothecene mycotoxin with similar biological activities.
Verrucarin: A macrocyclic trichothecene with potent cytotoxic properties.
Uniqueness
This compound is unique due to its esterified palmitate group, which enhances its lipophilicity and potentially its biological activity. This modification allows for better interaction with lipid membranes and may improve its efficacy in certain applications .
Propriétés
Numéro CAS |
100667-47-8 |
|---|---|
Formule moléculaire |
C31H50O5 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R,11R)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] hexadecanoate |
InChI |
InChI=1S/C31H50O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(33)36-26-20-27-31(22-34-31)30(26,4)29(3)21-24(32)23(2)19-25(29)35-27/h19,25-27H,5-18,20-22H2,1-4H3/t25-,26-,27-,29+,30-,31?/m1/s1 |
Clé InChI |
ALAKXPPBGLXDKP-WDBJJVJHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H]2C3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


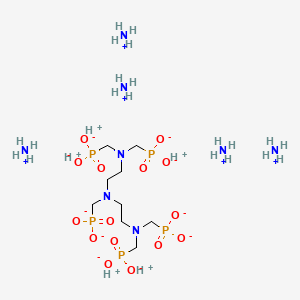
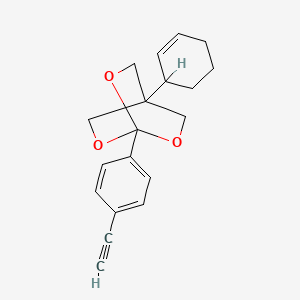
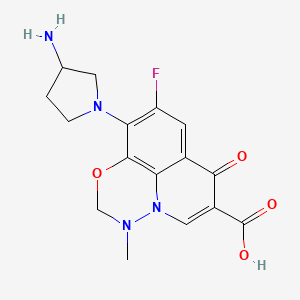
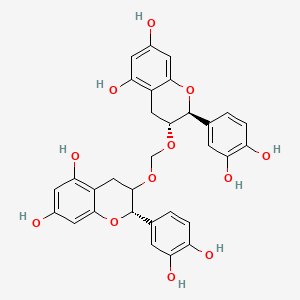
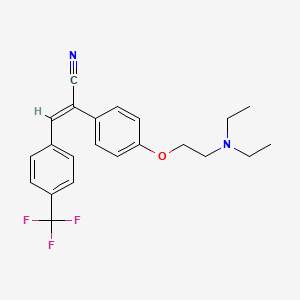

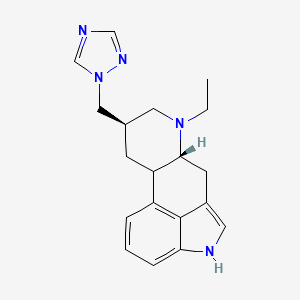



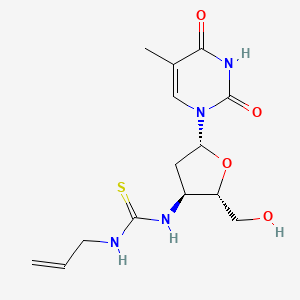
![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)


